Ethyl 5-methoxyisoquinoline-3-carboxylate
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Overview
Description
Ethyl 5-methoxyisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are significant due to their presence in various natural alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxyisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: 5-methoxyisoquinoline-3-carboxylic acid.
Reduction: 5-methoxy-1,2-dihydroisoquinoline-3-carboxylate.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-methoxyisoquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxyisoquinoline-3-carboxylate
- Ethyl 5-bromoisoquinoline-3-carboxylate
- Ethyl 5-fluoroisoquinoline-3-carboxylate
Uniqueness
Ethyl 5-methoxyisoquinoline-3-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacologically active compound compared to its analogs .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11-7-10-9(8-14-11)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
QDHRKEOPQQTVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)OC |
Origin of Product |
United States |
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